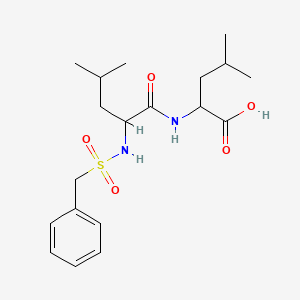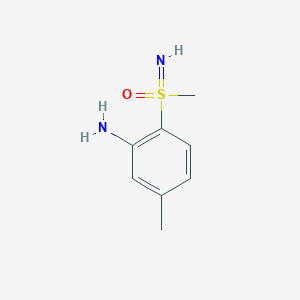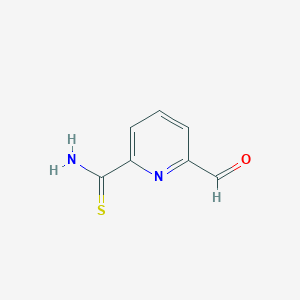![molecular formula C13H18ClNO B14008118 7-(4-Methoxyphenyl)-1-azabicyclo[2.2.1]heptane hydrochloride CAS No. 59777-06-9](/img/structure/B14008118.png)
7-(4-Methoxyphenyl)-1-azabicyclo[2.2.1]heptane hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(4-Methoxyphenyl)-1-azabicyclo[221]heptane hydrochloride is a bridged heterocyclic compound It is a derivative of 7-azabicyclo[221]heptane, which is known for its presence in various biologically active substances
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Methoxyphenyl)-1-azabicyclo[2.2.1]heptane hydrochloride typically involves the following steps:
Formation of the 7-azabicyclo[2.2.1]heptane core: This can be achieved through a Diels-Alder reaction involving a suitable diene and dienophile.
Introduction of the 4-methoxyphenyl group: This step often involves a substitution reaction where the 4-methoxyphenyl group is introduced to the bicyclic core.
Formation of the hydrochloride salt: The final step involves the treatment of the compound with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
7-(4-Methoxyphenyl)-1-azabicyclo[2.2.1]heptane hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., Cl2, Br2) or nucleophiles (e.g., NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
科学研究应用
7-(4-Methoxyphenyl)-1-azabicyclo[2.2.1]heptane hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential interactions with biological receptors.
Medicine: It is investigated for its potential therapeutic effects, particularly in the field of neuropharmacology.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 7-(4-Methoxyphenyl)-1-azabicyclo[2.2.1]heptane hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
7-Azabicyclo[2.2.1]heptane: The parent compound, known for its presence in various biologically active substances.
Epibatidine: A potent acetylcholine nicotinic receptor agonist with a similar bicyclic structure.
7-Oxabicyclo[2.2.1]heptane: Another bicyclic compound with interesting biological activity.
Uniqueness
7-(4-Methoxyphenyl)-1-azabicyclo[2.2.1]heptane hydrochloride is unique due to the presence of the 4-methoxyphenyl group, which may confer specific biological activities or chemical properties not found in similar compounds.
属性
CAS 编号 |
59777-06-9 |
|---|---|
分子式 |
C13H18ClNO |
分子量 |
239.74 g/mol |
IUPAC 名称 |
7-(4-methoxyphenyl)-1-azabicyclo[2.2.1]heptane;hydrochloride |
InChI |
InChI=1S/C13H17NO.ClH/c1-15-12-4-2-10(3-5-12)13-11-6-8-14(13)9-7-11;/h2-5,11,13H,6-9H2,1H3;1H |
InChI 键 |
SDGJBZIPPQIZRP-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C2C3CCN2CC3.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[3-(1-benzofuran-2-yl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-morpholin-4-yldiazene](/img/structure/B14008035.png)
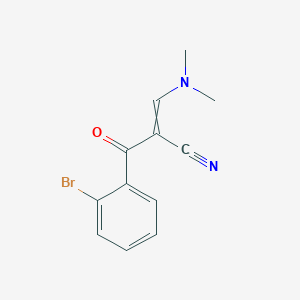

![N-[(4-Chlorophenyl)(oxo-lambda~4~-sulfanylidene)methyl]-N-methylaniline](/img/structure/B14008070.png)
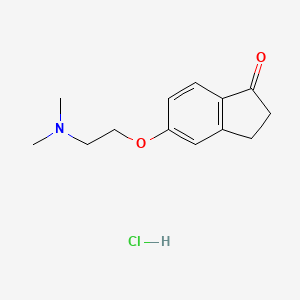
![1,2,3,4,5,6-Hexakis[(3,5-dimethylphenyl)methylsulfanylmethyl]benzene](/img/structure/B14008077.png)
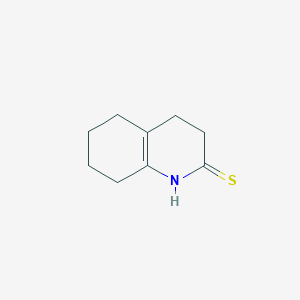

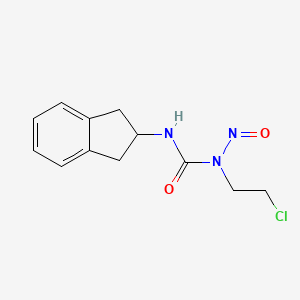
![(R)-6-oxaspiro[2.5]octan-1-amine hydrochloride](/img/structure/B14008091.png)
